molecular formula C16H19FN4 B12240594 4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine

4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine

Cat. No.: B12240594
M. Wt: 286.35 g/mol
InChI Key: LPOFSVZDAYKUMY-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a fluorophenyl group attached to a piperazine ring, which is further connected to a dimethylpyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine typically involves the reaction of 4-fluorophenylpiperazine with 2,6-dimethylpyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed N-arylation reaction, where the piperazine nitrogen is arylated with a fluorophenyl halide in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives .

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to the transporter proteins, altering their function and affecting cellular processes.

Comparison with Similar Compounds

4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine

InChI

InChI=1S/C16H19FN4/c1-12-11-16(19-13(2)18-12)21-9-7-20(8-10-21)15-5-3-14(17)4-6-15/h3-6,11H,7-10H2,1-2H3

InChI Key

LPOFSVZDAYKUMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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